molecular formula C6H11NO4S B13259319 4-Methanesulfonylpyrrolidine-3-carboxylic acid

4-Methanesulfonylpyrrolidine-3-carboxylic acid

Cat. No.: B13259319
M. Wt: 193.22 g/mol
InChI Key: YWLVQEDSIVKPAV-UHFFFAOYSA-N
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Description

4-Methanesulfonylpyrrolidine-3-carboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a methanesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonylpyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with methanesulfonyl chloride under basic conditions. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanesulfonyl group to sulfonic acid derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

4-Methanesulfonylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methanesulfonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    Pyrrolidine-3-carboxylic acid: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

    Methanesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

4-methylsulfonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H11NO4S/c1-12(10,11)5-3-7-2-4(5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)

InChI Key

YWLVQEDSIVKPAV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CNCC1C(=O)O

Origin of Product

United States

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